molecular formula C18H22N4O3 B6425032 N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide CAS No. 2034363-34-1

N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide

Cat. No.: B6425032
CAS No.: 2034363-34-1
M. Wt: 342.4 g/mol
InChI Key: LCVLBAXAPIHFOD-UHFFFAOYSA-N
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Description

N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a synthetic small molecule characterized by a cyclopenta[c]pyridazin core fused with a propanamide side chain and a 6-ethoxypyridinylmethyl substituent. The compound’s stereoelectronic properties, such as hydrogen-bonding capacity (via the amide and pyridazinone moieties) and lipophilic character (from the ethoxy group), are critical to its interaction with biological targets. Structural determination of this compound likely employs crystallographic tools like SHELXL for refinement and ORTEP-3/WinGX for visualization, as these are industry standards for small-molecule analysis .

Properties

IUPAC Name

N-[(6-ethoxypyridin-3-yl)methyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-16-8-7-13(10-19-16)11-20-18(24)12(2)22-17(23)9-14-5-4-6-15(14)21-22/h7-10,12H,3-6,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVLBAXAPIHFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)CNC(=O)C(C)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Formula

The structural formula of the compound can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

Molecular Properties

  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has shown potential as a modulator of:

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor : Studies indicate that derivatives of cyclopenta[c]pyridazine exhibit antagonistic properties towards CRF1 receptors, which are implicated in stress response and anxiety disorders .
  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Therapeutic Applications

Research suggests several therapeutic applications for this compound:

  • Anxiolytic Effects : Due to its CRF1 receptor antagonism, it may serve as an anxiolytic agent.
  • Anti-inflammatory Properties : Some studies have indicated that related compounds exhibit anti-inflammatory effects, which could extend to this compound.

In Vitro Studies

A study involving the synthesis and evaluation of similar compounds demonstrated their efficacy in inhibiting CRF1 receptors in vitro. The results indicated a significant reduction in receptor activity at specific concentrations .

In Vivo Studies

Further investigations into the pharmacokinetics of these compounds revealed promising results regarding bioavailability and metabolic stability when administered orally. These findings support the potential for clinical applications in treating anxiety-related disorders .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
CRF1 Receptor AntagonismModulates stress response
Enzymatic InhibitionPotential inhibition of metabolic enzymes
Anxiolytic EffectsReduces anxiety-like behavior in animal models
Anti-inflammatory PropertiesExhibits potential anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with other pyridazine- and pyridine-containing derivatives. A notable analogue is N-(3-ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide (referred to here as Compound D315-1296), which features a pyridazinone core and a propanamide side chain but differs in substituent groups .

Structural and Functional Differences

Feature Target Compound Compound D315-1296
Core Structure Cyclopenta[c]pyridazin-3-one Pyridazin-6-one
Side Chain 2-Propanamide linked to 6-ethoxypyridinylmethyl 2-Propanamide linked to 3-(pyrrolidine-1-sulfonyl)-4-methylphenyl
Key Substituents Ethoxy group (OCH₂CH₃) on pyridine Pyrrolidine sulfonyl group (SO₂C₄H₈N) on phenyl ring
Molecular Weight (g/mol) ~395 (estimated) ~527 (reported)
Hydrophilicity Moderate (amide + ethoxy) Lower (sulfonyl group increases polarity but bulky pyrrolidine may reduce solubility)
Binding Affinity Hypothesized to target cyclin-dependent kinases (CDKs) due to pyridazinone core Reported as a selective inhibitor of tyrosine kinases (e.g., EGFR)

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